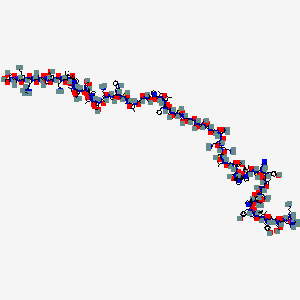
Acid Green 28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Acid Green 28 is typically synthesized through the reaction of aniline and 1-naphthol . The synthetic route involves the diazotization of aniline followed by coupling with 1-naphthol under acidic conditions . Industrial production methods often involve large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity of the dye .
Chemical Reactions Analysis
Acid Green 28 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.
Reduction: this compound can be reduced to its corresponding amine derivatives.
Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium dithionite for reduction, and nucleophiles like hydroxide ions for substitution reactions . The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
Acid Green 28 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques.
Biology: The dye is employed in staining procedures to visualize cellular components under a microscope.
Medicine: this compound is used in diagnostic assays and as a tracer dye in medical imaging.
Industry: Beyond its use in textiles, it is also utilized in the production of colored plastics and inks .
Mechanism of Action
The mechanism by which Acid Green 28 exerts its effects is primarily through its interaction with molecular targets such as proteins and nucleic acids. The dye binds to these molecules, altering their optical properties and making them visible under specific conditions. The pathways involved include the absorption of light at specific wavelengths, leading to the emission of fluorescence .
Comparison with Similar Compounds
Acid Green 28 is unique among dyes due to its specific chemical structure and properties. Similar compounds include other anthraquinone-based dyes such as Disperse Blue 7 and Acid Green 25 . Compared to these dyes, this compound offers better solubility in water and higher stability under acidic conditions, making it more suitable for certain applications .
Conclusion
This compound is a versatile and widely used dye with significant applications in various fields. Its unique properties and chemical behavior make it an important compound in both industrial and research settings.
Properties
CAS No. |
12217-29-7 |
|---|---|
Molecular Formula |
C34H32N2Na2O10S2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-ethylphenyl)-1,3-benzoxazol-6-yl]propanamide](/img/structure/B1175264.png)
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-26-[(E)-hydroxyiminomethyl]-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B1175278.png)

